molecular formula C8H19ClN2O B1525218 2-Amino-3-methyl-N-propylbutanamide hydrochloride CAS No. 1236263-44-7

2-Amino-3-methyl-N-propylbutanamide hydrochloride

Cat. No.: B1525218
CAS No.: 1236263-44-7
M. Wt: 194.7 g/mol
InChI Key: XETFKPNRXOCJJZ-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-N-propylbutanamide hydrochloride is a chemical compound with the molecular formula C8H18N2O·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-3-methylbutanamide with propyl chloride in the presence of a suitable base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of 2-Amino-3-methyl-N-propylbutanamide hydrochloride may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methyl-N-propylbutanamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted amides or amines.

Scientific Research Applications

2-Amino-3-methyl-N-propylbutanamide hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound may be utilized in biological studies to investigate its effects on cellular processes.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

2-Amino-3-methyl-N-propylbutanamide hydrochloride can be compared with other similar compounds, such as 2-Amino-N-ethylbutanamide hydrochloride and 2-Amino-N-propylbutanamide hydrochloride. These compounds share structural similarities but differ in their alkyl substituents, which can influence their chemical properties and biological activities.

Comparison with Similar Compounds

  • 2-Amino-N-ethylbutanamide hydrochloride

  • 2-Amino-N-propylbutanamide hydrochloride

  • 2-Amino-N-butylbutanamide hydrochloride

Properties

IUPAC Name

2-amino-3-methyl-N-propylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-4-5-10-8(11)7(9)6(2)3;/h6-7H,4-5,9H2,1-3H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETFKPNRXOCJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236263-44-7
Record name Butanamide, 2-amino-3-methyl-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236263-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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